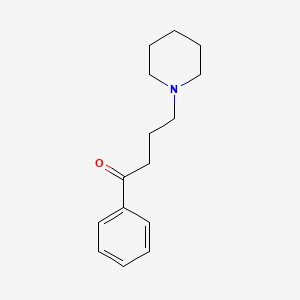
2,6-bis(hydroxyimino)cyclohex-4-ene-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-bis(hydroxyimino)cyclohex-4-ene-1,3-dione is an organic compound with the molecular formula C6H4N2O4 and a molecular weight of 168.1070 g/mol It is a derivative of resorcinol, characterized by the presence of two nitroso groups at the 2 and 4 positions on the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2,6-bis(hydroxyimino)cyclohex-4-ene-1,3-dione can be synthesized from resorcinol through a nitration reaction. The process involves the use of sulfuric acid and sodium nitrite as reagents. The reaction is typically carried out at low temperatures, around 0-3°C, to ensure the stability of the intermediate products . The yield of this reaction is reported to be around 92% .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.
Análisis De Reacciones Químicas
Types of Reactions: 2,6-bis(hydroxyimino)cyclohex-4-ene-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitroso groups to amino groups.
Substitution: The nitroso groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.
Substitution: Substitution reactions often require catalysts and specific solvents to proceed efficiently.
Major Products Formed:
Oxidation: Formation of 2,4-dinitro resorcinol.
Reduction: Formation of 2,4-diamino resorcinol.
Substitution: Various substituted resorcinol derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2,6-bis(hydroxyimino)cyclohex-4-ene-1,3-dione has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activities.
Medicine: Explored for its antimicrobial properties and potential use in developing new pharmaceuticals.
Industry: Utilized in the manufacturing of rubber compounds, adhesives, and other polymer-based materials.
Mecanismo De Acción
The mechanism of action of 2,6-bis(hydroxyimino)cyclohex-4-ene-1,3-dione involves its interaction with various molecular targets. The nitroso groups can participate in redox reactions, leading to the formation of reactive intermediates. These intermediates can interact with cellular components, affecting biochemical pathways and enzyme activities. The exact molecular targets and pathways involved are still under investigation, but the compound’s ability to undergo redox reactions is a key factor in its biological activity .
Comparación Con Compuestos Similares
- 4-Nitroso resorcinol
- 2,4-Dinitro resorcinol
- 2,4-Diamino resorcinol
Comparison: 2,6-bis(hydroxyimino)cyclohex-4-ene-1,3-dione is unique due to the presence of two nitroso groups, which confer distinct chemical reactivity compared to its analogs. For instance, 4-Nitroso resorcinol has only one nitroso group, resulting in different reactivity and applications. Similarly, 2,4-Dinitro resorcinol, with two nitro groups, exhibits different oxidation states and chemical behavior. The presence of nitroso groups in this compound makes it a versatile compound for various chemical transformations and applications .
Propiedades
Fórmula molecular |
C6H4N2O4 |
|---|---|
Peso molecular |
168.11 g/mol |
Nombre IUPAC |
2,6-bis(hydroxyimino)cyclohex-4-ene-1,3-dione |
InChI |
InChI=1S/C6H4N2O4/c9-4-2-1-3(7-11)6(10)5(4)8-12/h1-2,11-12H |
Clave InChI |
GRFONTIAJGGAHL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=O)C(=NO)C(=O)C1=NO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4-[4-(4-Nitrophenyl)piperazin-1-yl]benzaldehyde](/img/structure/B8753623.png)





![1H-Pyrrolo[2,3-b]pyridine-3-acetonitrile, 5-chloro-2-methyl-](/img/structure/B8753667.png)


